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Compound of Interest

Compound Name:
1-(4-Bromobutyl)-4-

methylbenzene

Cat. No.: B3318469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Bromobutyl)-4-methylbenzene. Due to the limited availability of public

experimental data, this document presents a combination of predicted spectroscopic values

based on analogous structures and detailed, generalized experimental protocols for obtaining

such data. This guide is intended to serve as a valuable resource for researchers in compound

verification, reaction monitoring, and quality control.

Spectroscopic Data Summary
While specific experimental spectra for 1-(4-Bromobutyl)-4-methylbenzene are not readily

available in public databases, the following tables summarize the predicted spectroscopic data.

These predictions are derived from the analysis of structurally similar compounds and

established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-(4-Bromobutyl)-4-methylbenzene
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Chemical Shift (δ)
ppm

Multiplicity Integration
Proposed
Assignment

~7.10 d, J ≈ 8 Hz 2H Ar-H (ortho to CH₃)

~7.00 d, J ≈ 8 Hz 2H Ar-H (ortho to butyl)

~3.40 t, J ≈ 7 Hz 2H -CH₂-Br

~2.60 t, J ≈ 7 Hz 2H Ar-CH₂-

~2.30 s 3H Ar-CH₃

~1.90 m 2H -CH₂-CH₂-Br

~1.75 m 2H Ar-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for 1-(4-Bromobutyl)-4-methylbenzene

Chemical Shift (δ) ppm Proposed Assignment

~138 Quaternary Ar-C-CH₂

~135 Quaternary Ar-C-CH₃

~129 Ar-CH

~128 Ar-CH

~35 Ar-CH₂-

~34 -CH₂-Br

~33 -CH₂-CH₂Br

~30 Ar-CH₂-CH₂-

~21 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorptions for 1-(4-Bromobutyl)-4-methylbenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3318469?utm_src=pdf-body
https://www.benchchem.com/product/b3318469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3020-3080 Medium Aromatic C-H stretch

~2850-2960 Strong Aliphatic C-H stretch

~1615, 1515 Medium-Strong Aromatic C=C stretch

~1450 Medium CH₂ bend

~810 Strong
p-disubstituted benzene C-H

bend

~650-550 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1-(4-Bromobutyl)-4-methylbenzene

m/z Relative Intensity Proposed Fragment

228/230 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

149 Medium [M - Br]⁺

105 High
[C₈H₉]⁺ (p-methylbenzyl

cation)

91 Very High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(4-Bromobutyl)-4-methylbenzene (typically 5-25 mg for ¹H NMR and 50-100

mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly

chloroform-d (CDCl₃)[1]. The solution is transferred to a 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0

ppm), though referencing to the residual solvent peak is also common[1]. The spectrum is

acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled

sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like 1-(4-Bromobutyl)-4-methylbenzene, the spectrum can be obtained by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates[2]. For solid samples, a thin film can be cast by dissolving the compound in a

volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate[2].

The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is usually presented as

percent transmittance versus wavenumber.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization

(EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-

MS) for separation and purification, where it is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting

positively charged ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer. The detector records the abundance of each ion, generating the

mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the general process for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromobutyl)-4-
methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3318469#spectroscopic-data-for-1-4-bromobutyl-4-
methylbenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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